

Technical Guide: ^{13}C NMR Spectroscopy of 1-(2-Chloro-4-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Chloro-4-nitrophenyl)ethanone
Cat. No.:	B108511

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) data for the compound **1-(2-Chloro-4-nitrophenyl)ethanone**. Due to the absence of publicly available experimental spectra, this document presents predicted ^{13}C NMR chemical shifts, a detailed experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Predicted ^{13}C NMR Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **1-(2-Chloro-4-nitrophenyl)ethanone**. These values were obtained using computational prediction tools and are intended to serve as a reference for experimental data. The chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.

Carbon Atom	Predicted Chemical Shift (ppm)
C=O	195.5
C-1	139.0
C-2	135.5
C-3	125.0
C-4	149.0
C-5	120.5
C-6	130.0
CH ₃	30.5

Structural Diagram with Carbon Numbering

The following diagram illustrates the chemical structure of **1-(2-Chloro-4-nitrophenyl)ethanone** with the carbon atoms numbered for clear correlation with the data presented in the table above.

Caption: Chemical structure of **1-(2-Chloro-4-nitrophenyl)ethanone** with carbon numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of a ¹³C NMR spectrum of **1-(2-Chloro-4-nitrophenyl)ethanone**.

3.1. Sample Preparation

- Dissolve the Sample: Accurately weigh approximately 10-20 mg of **1-(2-Chloro-4-nitrophenyl)ethanone** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
- Add Internal Standard (Optional): A small amount of tetramethylsilane (TMS) can be added as an internal reference (0 ppm).

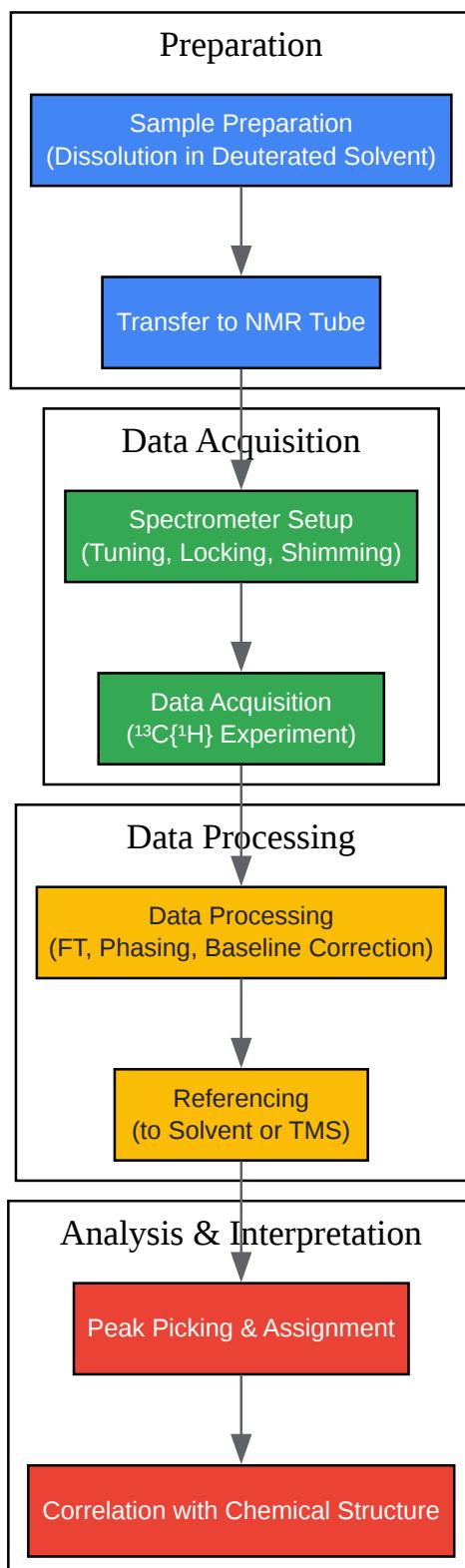
3.2. Instrument Setup and Calibration

- **Spectrometer:** Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- **Tuning and Matching:** Tune and match the ^{13}C probe to the appropriate frequency.
- **Locking:** Lock the spectrometer on the deuterium signal of the solvent.
- **Shimming:** Perform automated or manual shimming to optimize the magnetic field homogeneity.

3.3. Data Acquisition Parameters

The following is a representative set of acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

Parameter	Value
Pulse Program	Standard $^{13}\text{C}\{^1\text{H}\}$ inverse-gated decoupling
Acquisition Time	1-2 seconds
Relaxation Delay (d1)	2-5 seconds
Number of Scans	1024 (or as needed for adequate signal-to-noise)
Spectral Width	0-220 ppm
Temperature	298 K (25 °C)


3.4. Data Processing

- **Fourier Transform:** Apply a Fourier transform to the acquired free induction decay (FID).
- **Phase Correction:** Manually or automatically correct the phase of the spectrum.
- **Baseline Correction:** Apply a baseline correction to the spectrum.

- Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).
- Peak Picking: Identify and label the chemical shifts of the peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and data interpretation.

[Click to download full resolution via product page](#)

Caption: Workflow for ^{13}C NMR analysis of **1-(2-Chloro-4-nitrophenyl)ethanone**.

- To cite this document: BenchChem. [Technical Guide: ^{13}C NMR Spectroscopy of 1-(2-Chloro-4-nitrophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108511#13c-nmr-data-for-1-2-chloro-4-nitrophenyl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com